molecular formula C24H21N5O2S B2694169 3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol CAS No. 245039-27-4

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol

Cat. No. B2694169
CAS RN: 245039-27-4
M. Wt: 443.53
InChI Key: CBWIPNXHQMEOEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol is a useful research compound. Its molecular formula is C24H21N5O2S and its molecular weight is 443.53. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition

Bipyrazolic compounds, including derivatives similar to the specified chemical structure, have been studied for their inhibitive action against corrosion of metals in acidic media. For instance, the inhibitory effect of synthesized bipyrazole compounds on the corrosion of pure iron in 1 M HCl solution was explored using chemical and electrochemical techniques. These compounds demonstrated significant efficiency as corrosion inhibitors, with the inhibition efficiency increasing with the concentration of the inhibitor. The studies indicate that such compounds act as mixed-type inhibitors, affecting both the anodic and cathodic processes without altering the mechanism of hydrogen evolution. The adsorption of these inhibitors on the metal surface was described by the Langmuir adsorption isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Tautomeric Behavior and Structural Analysis

Research on derivatives of 1-phenyl-3-methylpyrazol-2-in-5-thione and their oxygen analogues in various phases (crystalline, solution, and gas) has revealed insights into their tautomeric transformations. Such studies are crucial for understanding the chemical behavior of these compounds under different conditions and can have implications for their reactivity and stability in various environments (Chmutova et al., 2001).

properties

IUPAC Name

4-[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]-5-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2S/c1-15-13-21(28(26-15)18-9-11-19(31-3)12-10-18)22-16(2)27-29(23(22)30)24-25-20(14-32-24)17-7-5-4-6-8-17/h4-14,27H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEWFHYNXXUZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=CC=CC=C4)C)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol

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